CYP3A4 Inhibition: Astilbin Demonstrates Highest Potency Among Dihydroflavonol Stereoisomers
Astilbin exhibits the most potent inhibition of human cytochrome CYP3A4 among three dihydroflavonol stereoisomers tested, with an IC₅₀ of 2.63 μM, compared to 3.03 μM for isoastilbin and 6.51 μM for neoastilbin [1]. Inhibition of CYP2D6 shows an inverse selectivity profile, with astilbin being the least potent inhibitor (IC₅₀ = 14.16 μM) compared to neoastilbin (IC₅₀ = 1.48 μM) and isoastilbin (IC₅₀ = 11.87 μM) [1].
| Evidence Dimension | CYP3A4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.63 μM |
| Comparator Or Baseline | Isoastilbin: 3.03 μM; Neoastilbin: 6.51 μM |
| Quantified Difference | Astilbin is 1.15× more potent than isoastilbin and 2.48× more potent than neoastilbin for CYP3A4 inhibition. |
| Conditions | In vitro human CYP3A4 enzyme assay using UHPLC-MS/MS; Km = 18.9 μM, Vmax = 0.02 μM/min. |
Why This Matters
For studies investigating flavonoid-mediated drug interaction risks via CYP3A4 modulation, astilbin provides the highest assay sensitivity among its isomer class.
- [1] Tao Y, Xu J, Chen Y, et al. Inhibitory effects of astilbin, neoastilbin and isoastilbin on human cytochrome CYP3A4 and 2D6 activities. Biomed Chromatogr. 2021;35(4):e5039. View Source
